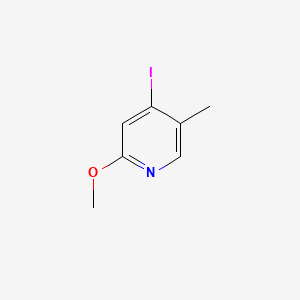

4-Iodo-2-methoxy-5-methylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGALBYRWLDYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-73-4 | |

| Record name | 4-iodo-2-methoxy-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Iodo-2-methoxy-5-methylpyridine

Introduction

4-Iodo-2-methoxy-5-methylpyridine is a key heterocyclic building block in modern medicinal and agrochemical research. Its structure, featuring a strategically placed iodine atom on an electron-rich pyridine core, renders it an exceptionally versatile intermediate for carbon-carbon and carbon-heteroatom bond formation. The iodine atom serves as an excellent leaving group in various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functional groups.[1][2] This guide provides an in-depth examination of the principal synthetic strategies for accessing this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Chapter 1: Strategic Considerations for Pyridine Iodination

The synthesis of halopyridines, particularly iodopyridines, presents unique challenges rooted in the inherent electronic nature of the pyridine ring. As an electron-deficient heterocycle, pyridine is generally resistant to standard electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions and can lead to mixtures of regioisomers.[3][4] Successful strategies for the regioselective iodination of the pyridine nucleus typically rely on one of two core principles:

-

Modulation of Ring Electronics: The introduction of strong electron-donating groups (EDGs), such as alkoxy or amino moieties, can activate the ring towards EAS, making the reaction more facile and influencing the position of substitution. Alternatively, the pyridine nitrogen can be oxidized to an N-oxide, which activates the C2 and C4 positions for nucleophilic attack and, under certain conditions, electrophilic substitution.[5][6][7]

-

Pre-functionalization and Directed Synthesis: This approach involves installing a functional group at the desired position that can be reliably converted into an iodine atom. The Sandmeyer reaction, which transforms an amino group into a halide via a diazonium salt intermediate, is the archetypal example of this strategy, offering unparalleled regiocontrol.[8][9]

This guide will detail validated protocols for both a direct electrophilic iodination, leveraging the activating effect of the methoxy group, and a regiochemically precise synthesis via the Sandmeyer reaction.

Chapter 2: Synthesis via Direct Electrophilic Iodination

The most direct and atom-economical approach to 4-iodo-2-methoxy-5-methylpyridine is the electrophilic iodination of its precursor, 2-methoxy-5-methylpyridine.[10] The success of this strategy hinges on the powerful activating and directing effects of the C2-methoxy substituent.

Mechanistic Rationale: The Role of the Methoxy Group

The 2-methoxy group is a strong ortho-, para-directing activator. It enriches the electron density of the pyridine ring through resonance, facilitating attack by an electrophile. The primary positions activated for substitution are C3 (ortho) and C5 (para to the nitrogen, but ortho to the methoxy in terms of typical aromatic directing effects) and C4 (para to the methoxy group). In this specific substrate, the C5 position is already occupied by a methyl group. Therefore, electrophilic attack is primarily directed to the C3 and C4 positions.

While EAS on pyridines typically favors the C3 position, the strong para-directing influence of the methoxy group can be leveraged to favor substitution at C4. The choice of a mild, non-acidic iodinating agent is crucial to prevent protonation of the pyridine nitrogen, which would deactivate the ring. N-Iodosuccinimide (NIS) is an ideal reagent for this purpose, as it serves as a source of electrophilic iodine under neutral or mildly acidic conditions and is compatible with a wide range of functional groups.[11][12][13]

Experimental Protocol: Direct Iodination using N-Iodosuccinimide (NIS)

This protocol describes the direct iodination of 2-methoxy-5-methylpyridine at the C4 position.

Materials:

-

2-Methoxy-5-methylpyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 2-methoxy-5-methylpyridine (1.0 eq.) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq.) in one portion at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any unreacted NIS.

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-iodo-2-methoxy-5-methylpyridine.

Data Presentation: Direct Iodination

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Methoxy-5-methylpyridine | Commercially available precursor with an activating group.[10] |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild and selective electrophilic iodine source, minimizing side reactions.[12][14] |

| Stoichiometry | 1.1 equivalents of NIS | A slight excess ensures complete consumption of the starting material. |

| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively dissolves reactants. |

| Temperature | Room Temperature | Mild conditions are sufficient due to the activated nature of the substrate. |

| Typical Yield | 60-75% | Yields can vary based on reaction scale and purification efficiency. |

Workflow Visualization: Direct Iodination

Caption: Workflow for direct C4 iodination.

Chapter 3: Regiocontrolled Synthesis via the Sandmeyer Reaction

For applications demanding absolute regiochemical purity, a multi-step approach culminating in a Sandmeyer reaction is the strategy of choice. This pathway sacrifices brevity for precision by building the desired functionality onto a pre-formed scaffold, ensuring the iodine is installed exclusively at the C4 position.

Overview of the Multi-Step Strategy

The Sandmeyer reaction transforms a primary aromatic amine into a halide through a diazonium salt intermediate.[8] Therefore, the synthesis begins with the preparation of the requisite precursor, 4-amino-2-methoxy-5-methylpyridine. This is typically achieved in two steps from 2-methoxy-5-methylpyridine: regioselective nitration at the C4 position, followed by reduction of the nitro group.

Caption: The three-step Sandmeyer synthesis route.

Step A: Synthesis of the 4-Amino Precursor

Protocol A1: Nitration of 2-Methoxy-5-methylpyridine

-

Rationale: The electron-donating methoxy group directs nitration to the para (C4) position. A mixture of sulfuric and nitric acids is the classic reagent for this transformation.

-

Procedure:

-

Cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 2-methoxy-5-methylpyridine while maintaining the temperature below 10 °C.

-

Add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, keeping the internal temperature below 10 °C.

-

Allow the mixture to stir at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 4-nitro-2-methoxy-5-methylpyridine. A similar strategy is employed for related pyridine systems.[15]

-

Protocol A2: Reduction of the Nitro Group

-

Rationale: The nitro group is readily reduced to a primary amine using various methods. Catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., SnCl₂ in HCl, or Fe in acetic acid) are common and effective choices.

-

Procedure (using SnCl₂):

-

Suspend 4-nitro-2-methoxy-5-methylpyridine in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl portion-wise, controlling the exotherm with an ice bath.

-

After the addition is complete, heat the mixture at 50-60 °C for 2-3 hours until the starting material is consumed.

-

Cool the mixture and neutralize carefully with concentrated NaOH solution until a basic pH is reached, which will precipitate tin salts.

-

Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-amino-2-methoxy-5-methylpyridine.[16]

-

Step B: The Sandmeyer Iodination

3.3.1 Mechanistic Insights The Sandmeyer reaction proceeds in two distinct stages. First, the primary amino group reacts with a nitrite source (generated in situ from NaNO₂ and acid) at low temperatures (0-5 °C) to form a diazonium salt.[17][18] This intermediate is highly reactive. In the second stage, the diazonium group is displaced by an iodide nucleophile (from KI), releasing nitrogen gas and forming the aryl-iodine bond. The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[8]

3.3.2 Protocol: Diazotization and Iodide Displacement

-

Procedure:

-

Dissolve 4-amino-2-methoxy-5-methylpyridine in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.[17] Stir for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide (KI) (1.5-2.0 eq.) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with aqueous sodium thiosulfate to remove excess iodine, followed by brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain the final product.

-

Data Presentation: Sandmeyer Route Summary

| Step | Key Reagents | Temperature | Typical Yield | Rationale |

| Nitration | H₂SO₄ / HNO₃ | 0-10 °C | 80-90% | Regioselective nitration directed by the methoxy group. |

| Reduction | SnCl₂ / HCl | 50-60 °C | 85-95% | Efficient and reliable reduction of the aromatic nitro group. |

| Sandmeyer | 1. NaNO₂ / H₂SO₄2. KI | 0-5 °C then 50-60 °C | 70-85% | Classic, high-yielding method for amine-to-iodide conversion.[9] |

| Overall Yield | - | - | 50-70% | A robust and highly selective multi-step synthesis. |

Chapter 4: Comparative Analysis and Troubleshooting

| Feature | Direct Iodination (NIS) | Sandmeyer Reaction |

| Steps | 1 | 3 |

| Regioselectivity | Good to Moderate | Excellent |

| Key Challenge | Potential formation of C3-iodo isomer. | Handling of unstable diazonium intermediate. |

| Troubleshooting | Lowering temperature or screening solvents may improve selectivity. | Strict temperature control (0-5 °C) is critical to prevent diazonium decomposition.[17] |

| Ideal Application | Rapid synthesis where minor isomeric impurities can be tolerated or easily separated. | Synthesis of high-purity material for pharmaceutical or GMP applications. |

Conclusion

The synthesis of 4-iodo-2-methoxy-5-methylpyridine can be effectively accomplished via two primary routes. The direct electrophilic iodination with N-Iodosuccinimide offers a rapid and atom-economical pathway suitable for many research and development contexts. For applications demanding the highest level of regiochemical purity, the three-step Sandmeyer reaction sequence is the superior method. It provides unambiguous installation of the iodine atom at the C4 position, albeit at the cost of additional synthetic steps. The choice between these methods should be guided by the specific purity requirements, scale, and timeline of the intended application. Both strategies underscore fundamental principles of heterocyclic chemistry and provide reliable access to this important synthetic intermediate.

References

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). National Center for Biotechnology Information.

- Selective meta-Halogenation of Pyridines. (n.d.). Synfacts.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science.

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). Organic Letters.

- Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis. (n.d.). Benchchem.

- NIS-Initiated Cyclization of Pyridines with Methyl Ketones and Alkenoic Esters for the Synthesis of Indolizines under Metal-Free Conditions. (n.d.). ResearchGate.

- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. (2015). Organic Letters.

- N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Supraveni.

- Process for preparation of aromatic halides from aromatic amines. (2002). Justia Patents.

- A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (2000). HETEROCYCLES.

- The Essential Role of 2-Methoxy-5-methylpyridine in Modern Synthesis. (n.d.). LinkedIn.

- Sandmeyer reaction. (n.d.). Wikipedia.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.

- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.

- Pyridine-N-oxide. (n.d.). Wikipedia.

- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022). ResearchGate.

- N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal.

- Process for the preparation of 4-chloropyridine-n-oxides. (n.d.). Google Patents.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (2011). Journal of Forensic Sciences.

- Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. (2018). ResearchGate.

- Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA.

- 3-Iodo-2-methoxy-5-methylpyridine. (n.d.). BLD Pharm.

- Preparation of 4-chloropyridine N-oxide. (n.d.). PrepChem.com.

- 4-iodo-2-methoxy-5-methylpyridine (C7H8INO). (n.d.). PubChemLite.

- Pyridine N-Oxides. (2012). Baran Lab.

- 2-Hydroxy-5-methylpyridine synthesis. (n.d.). ChemicalBook.

- 2-Methoxy-5-Iodopyridine. (n.d.). ChemicalBook.

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. (n.d.). Google Patents.

- 2-Iodo-5-methylpyridine. (n.d.). PubChem.

- 5-Methoxy-2-methylpyridine. (n.d.). Chem-Impex.

- 2-Methoxy-5-methylpyridin-4-amine. (n.d.). BLD Pharm.

- 2-Iodo-5-methoxypyridine hydrochloride. (n.d.). BLD Pharm.

- Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.

- Preparation method of 2-chloro-4-iodo-5-methylpyridine. (n.d.). Google Patents.

- 2-Hydroxy-3-methyl-5-iodopyridine. (n.d.). Chem-Impex.

- 4-Amino-2-hydroxy-5-methylpyridine synthesis. (n.d.). ChemicalBook.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. calibrechem.com [calibrechem.com]

- 13. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 16. 1260663-96-4|2-Methoxy-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to 4-Iodo-2-methoxy-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 1227602-73-4

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-2-methoxy-5-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. The document details a robust, multi-step synthetic pathway, starting from commercially available materials, and provides in-depth procedural instructions. Key physicochemical properties and spectroscopic data for the title compound are presented for unambiguous identification and characterization. Furthermore, this guide explores the strategic applications of 4-Iodo-2-methoxy-5-methylpyridine in drug discovery and development, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex bioactive molecules. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. Among the vast array of substituted pyridines, 4-Iodo-2-methoxy-5-methylpyridine has emerged as a particularly valuable intermediate.

The presence of an iodine atom at the 4-position provides a versatile handle for the introduction of molecular complexity through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methoxy group at the 2-position and the methyl group at the 5-position influence the electronic and steric properties of the pyridine ring, which can be crucial for modulating biological activity. This guide will provide a detailed exploration of the synthesis, characterization, and application of this important building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in synthesis and drug discovery. The key properties of 4-Iodo-2-methoxy-5-methylpyridine are summarized in the table below.

| Property | Value |

| CAS Number | 1227602-73-4[1][2] |

| Molecular Formula | C₇H₈INO |

| Molecular Weight | 249.05 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥98% (typical)[1] |

| Predicted XlogP | 2.2 |

| Predicted pKa | 1.38±0.10 |

Spectroscopic Characterization:

While a publicly available, experimentally verified NMR spectrum for 4-Iodo-2-methoxy-5-methylpyridine is not readily found in the searched literature, predicted chemical shifts based on the structure and known values for similar compounds can provide a useful reference for characterization.

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~7.9 ppm (s, 1H, H-6)

-

δ ~6.7 ppm (s, 1H, H-3)

-

δ ~3.9 ppm (s, 3H, OCH₃)

-

δ ~2.2 ppm (s, 3H, CH₃)

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~164 ppm (C-2)

-

δ ~152 ppm (C-6)

-

δ ~125 ppm (C-5)

-

δ ~115 ppm (C-3)

-

δ ~90 ppm (C-4)

-

δ ~54 ppm (OCH₃)

-

δ ~17 ppm (CH₃)

-

Synthesis of 4-Iodo-2-methoxy-5-methylpyridine

The synthesis of 4-Iodo-2-methoxy-5-methylpyridine can be achieved through a multi-step sequence starting from commercially available 2-chloro-5-methylpyridine. The proposed pathway involves nitration, reduction of the nitro group to an amine, diazotization, and a Sandmeyer-type iodination reaction, followed by methoxylation.

Logical Workflow for Synthesis

Caption: Proposed synthetic pathway for 4-Iodo-2-methoxy-5-methylpyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine

This initial step introduces a nitro group at the 4-position of the pyridine ring.

-

Materials: 2-chloro-5-methylpyridine, concentrated sulfuric acid (98%), fuming nitric acid.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add 2-chloro-5-methylpyridine (1.0 eq).

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of 2-chloro-5-methylpyridine, ensuring the reaction temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-chloro-5-methyl-4-nitropyridine.

-

Step 2: Synthesis of 2-Chloro-5-methylpyridin-4-amine

The nitro group is reduced to an amine, which is a precursor for the diazotization reaction.

-

Materials: 2-chloro-5-methyl-4-nitropyridine, iron powder, concentrated hydrochloric acid, ethanol.

-

Procedure:

-

Suspend 2-chloro-5-methyl-4-nitropyridine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a sodium carbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloro-5-methylpyridin-4-amine.

-

Step 3: Synthesis of 2-Chloro-4-iodo-5-methylpyridine via Sandmeyer Reaction

This crucial step introduces the iodine atom onto the pyridine ring. The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3]

-

Materials: 2-chloro-5-methylpyridin-4-amine, concentrated sulfuric acid, sodium nitrite (NaNO₂), potassium iodide (KI), water.

-

Procedure:

-

Dissolve 2-chloro-5-methylpyridin-4-amine (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to give 2-chloro-4-iodo-5-methylpyridine.

-

Step 4: Synthesis of 4-Iodo-2-methoxy-5-methylpyridine

The final step is a nucleophilic aromatic substitution to replace the chlorine atom with a methoxy group.

-

Materials: 2-chloro-4-iodo-5-methylpyridine, sodium methoxide (NaOMe), methanol (MeOH).

-

Procedure:

-

Dissolve 2-chloro-4-iodo-5-methylpyridine (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.2-1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to afford 4-Iodo-2-methoxy-5-methylpyridine.

-

Applications in Drug Discovery and Medicinal Chemistry

4-Iodo-2-methoxy-5-methylpyridine is a highly valuable building block in drug discovery due to the reactivity of the iodo-substituent in palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug candidates.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and heteroaryl-aryl structures. The iodo-substituent at the 4-position of the pyridine ring makes 4-Iodo-2-methoxy-5-methylpyridine an excellent substrate for this reaction.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Materials: 4-Iodo-2-methoxy-5-methylpyridine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate, solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Procedure:

-

In a reaction vessel, combine 4-Iodo-2-methoxy-5-methylpyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and sodium carbonate (2.0-3.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

-

Significance in Drug Development:

The ability to readily introduce a wide variety of aryl and heteroaryl groups at the 4-position of the 2-methoxy-5-methylpyridine scaffold allows for the rapid generation of compound libraries for high-throughput screening. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. While specific examples of the direct use of 4-Iodo-2-methoxy-5-methylpyridine in the synthesis of named drug candidates were not prominently found in the initial search, its structural motifs are present in various bioactive molecules. For instance, substituted pyridines are key components of drugs targeting a wide range of diseases, including cancers, inflammatory disorders, and infectious diseases.

Conclusion

4-Iodo-2-methoxy-5-methylpyridine is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its synthesis, properties, and applications. The detailed, step-by-step synthetic protocol offers a practical and logical approach for its preparation in a laboratory setting. The discussion of its utility in Suzuki-Miyaura cross-coupling reactions highlights its value in the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of versatile and readily accessible building blocks like 4-Iodo-2-methoxy-5-methylpyridine will undoubtedly increase, making it a key tool in the arsenal of medicinal chemists.

References

-

Appretech Scientific Limited. 4-iodo-2-methoxy-5-methylpyridine. Available from: [Link].

-

PubChem. 4-iodo-2-methoxy-5-methylpyridine. National Center for Biotechnology Information. Available from: [Link].

-

Malhotra, S., & Kaur, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2849-2882. Available from: [Link].

- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available from: [Link].

-

precisionFDA. 2-METHOXY-5-METHYL-4-PYRIDINAMINE. Available from: [Link].

Sources

An In-depth Technical Guide to 4-Iodo-2-methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-2-methoxy-5-methylpyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public, peer-reviewed data, this document focuses on foundational knowledge, including its molecular structure, and provides a theoretical framework for its synthesis and characterization based on established chemical principles and data for structurally related compounds.

Core Molecular Attributes

4-Iodo-2-methoxy-5-methylpyridine is a substituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is functionalized with an iodine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position.

Molecular Structure

The structural arrangement of these functional groups dictates the molecule's reactivity and physical properties. The electron-donating methoxy and methyl groups and the electron-withdrawing, yet polarizable, iodine atom create a unique electronic profile on the pyridine ring.

Diagram: Molecular Structure of 4-Iodo-2-methoxy-5-methylpyridine

A 2D representation of the molecular structure of 4-Iodo-2-methoxy-5-methylpyridine.

Physicochemical Properties

While experimental data for the physical properties of 4-Iodo-2-methoxy-5-methylpyridine are not extensively reported in publicly accessible literature, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 1227602-73-4 | [1][2] |

| Molecular Formula | C₇H₈INO | [1][2] |

| Molecular Weight | 249.05 g/mol | [1][2] |

Other physical properties such as melting point, boiling point, and solubility have not been found in the surveyed literature.

Synthesis and Reactivity

Hypothetical Synthetic Workflow

This proposed workflow is based on common transformations in heterocyclic chemistry.

Diagram: Hypothetical Synthesis of 4-Iodo-2-methoxy-5-methylpyridine

A potential multi-step synthetic pathway to 4-Iodo-2-methoxy-5-methylpyridine.

Rationale Behind the Proposed Synthesis

-

Chlorination: The hydroxyl group of a starting pyridinol is a poor leaving group. Conversion to a chloro group, for instance using phosphoryl chloride (POCl₃), activates the 2-position for subsequent reactions.

-

Nitration: The introduction of a nitro group is a common strategy to functionalize the pyridine ring. The directing effects of the existing substituents would influence the position of nitration.

-

Reduction: The nitro group can be readily reduced to an amino group, typically using reducing agents like iron in acetic acid or catalytic hydrogenation.

-

Diazotization: The resulting amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are versatile intermediates.

-

Iodination: The diazonium group can be displaced by iodine, often through a Sandmeyer-type reaction using potassium iodide.

-

Methoxylation: The chloro group at the 2-position can be substituted by a methoxy group via nucleophilic aromatic substitution using sodium methoxide in methanol.

Spectral Characterization

Experimental spectral data for 4-Iodo-2-methoxy-5-methylpyridine is not available in the public domain. However, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be particularly informative, reflecting the electron density at each position.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the methyl and methoxy groups.

Handling and Safety

While a specific safety data sheet for 4-Iodo-2-methoxy-5-methylpyridine is not widely available, it should be handled with the care afforded to similar halogenated organic compounds. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Iodo-2-methoxy-5-methylpyridine is a chemical entity with potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its known properties and a scientifically grounded, albeit theoretical, framework for its synthesis and characterization. Further experimental investigation is required to fully elucidate its physical properties, reactivity, and potential applications.

References

A comprehensive list of peer-reviewed articles detailing the synthesis and characterization of 4-Iodo-2-methoxy-5-methylpyridine could not be compiled due to the absence of such data in the public domain. The information presented is based on general principles of organic chemistry and data from chemical suppliers.

Sources

A Technical Guide to the Spectral Characterization of 4-Iodo-2-methoxy-5-methylpyridine

This in-depth technical guide provides a comprehensive overview of the expected spectral data for the compound 4-Iodo-2-methoxy-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring and interpreting this spectral information, grounded in established scientific principles.

Introduction

4-Iodo-2-methoxy-5-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel or specialized chemical entity, a thorough structural characterization is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide serves as a practical resource for the spectral analysis of this compound, offering both predicted data and the methodologies to obtain and interpret experimental results.

Molecular Structure and Predicted Spectral Overview

The structure of 4-Iodo-2-methoxy-5-methylpyridine, with the chemical formula C₇H₈INO, dictates its spectral properties. The pyridine ring, being aromatic, will exhibit characteristic signals, which are further influenced by the electronic effects of its substituents: the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing and heavy iodo (-I) group.

Figure 2: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2850 - 3000 | Medium |

| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 | Strong |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples (ATR-IR): Place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellets: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum.

-

-

Data Acquisition:

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The monoisotopic mass of C₇H₈INO is approximately 248.97 g/mol . The molecular ion peak is expected to be observed at m/z 249.

-

Major Fragments:

-

Loss of a methyl group from the methoxy moiety: [M - CH₃]⁺ at m/z 234.

-

Loss of the methoxy group: [M - OCH₃]⁺ at m/z 218.

-

Loss of iodine: [M - I]⁺ at m/z 122.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely lead to extensive fragmentation. Electrospray Ionization (ESI) is a softer technique used for LC-MS and will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 250.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Figure 3: Predicted fragmentation pathway for 4-Iodo-2-methoxy-5-methylpyridine.

Conclusion

The comprehensive spectral characterization of 4-Iodo-2-methoxy-5-methylpyridine is essential for its use in research and development. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data, along with robust experimental protocols for their acquisition. By combining these predictive insights with rigorous experimental verification, researchers can confidently confirm the structure and purity of this compound, paving the way for its successful application in various scientific endeavors.

References

-

PubChem. 4-iodo-2-methoxy-5-methylpyridine. National Center for Biotechnology Information. [Link] [1]2. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Solubility of 4-Iodo-2-methoxy-5-methylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-iodo-2-methoxy-5-methylpyridine, a key heterocyclic intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in peer-reviewed literature, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of 4-iodo-2-methoxy-5-methylpyridine in various organic solvents is provided to empower researchers in generating precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals who utilize pyridine derivatives in their synthetic workflows.

Introduction and Molecular Overview

4-Iodo-2-methoxy-5-methylpyridine is a substituted pyridine derivative of increasing importance in medicinal chemistry and drug development. Its structure, featuring a pyridine core with iodo, methoxy, and methyl substitutions, presents a unique combination of steric and electronic properties that make it a valuable building block for complex molecular architectures. The solubility of this compound in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring process scalability.

This guide will delve into the theoretical and practical aspects of the solubility of 4-iodo-2-methoxy-5-methylpyridine. We will first examine its fundamental physicochemical properties, followed by a predictive analysis of its solubility in a range of common organic solvents. The core of this document is a detailed, step-by-step experimental workflow for the precise determination of its solubility, designed to be a self-validating and reproducible protocol.

Physicochemical Properties of 4-Iodo-2-methoxy-5-methylpyridine

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The table below summarizes the key known and predicted properties of 4-iodo-2-methoxy-5-methylpyridine.

| Property | Value | Source |

| Molecular Formula | C₇H₈INO | PubChem[1] |

| Molecular Weight | 249.05 g/mol | |

| Appearance | White to off-white solid | ChemicalBook[2] |

| CAS Number | 1227602-73-4 | Appretech Scientific Limited[3] |

| Predicted XlogP | 2.2 | PubChemLite[1] |

| Predicted pKa | 2.30 ± 0.18 | ChemicalBook[2] |

| SMILES | CC1=CN=C(C=C1I)OC | PubChemLite[1] |

| InChIKey | FCGALBYRWLDYAH-UHFFFAOYSA-N | PubChemLite[1] |

The predicted XlogP of 2.2 suggests that 4-iodo-2-methoxy-5-methylpyridine has a moderate lipophilicity. This indicates a preference for organic solvents over water. The predicted pKa of 2.30 suggests it is a weak base, with the lone pair of electrons on the pyridine nitrogen being less available for protonation compared to pyridine itself (pKa ≈ 5.2). This is likely due to the electron-withdrawing effect of the iodo and methoxy groups.

Predictive Analysis of Solubility in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 4-iodo-2-methoxy-5-methylpyridine in various organic solvents. The moderate XlogP value suggests good solubility in solvents of intermediate polarity.

-

High Predicted Solubility:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are polar aprotic and are excellent at dissolving a wide range of organic compounds. The polarity of 4-iodo-2-methoxy-5-methylpyridine should align well with these solvents.

-

Ethers (e.g., Tetrahydrofuran, Diethyl Ether): These solvents have moderate polarity and can act as hydrogen bond acceptors, which can interact with the pyridine nitrogen.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Similar to ethers, these polar aprotic solvents are expected to be effective.

-

-

Moderate Predicted Solubility:

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): While polar, the ability of alcohols to act as hydrogen bond donors may lead to strong solvent-solvent interactions that can compete with solute-solvent interactions. However, some degree of solubility is still expected.

-

Aromatic Hydrocarbons (e.g., Toluene, Xylene): The aromatic nature of the pyridine ring suggests some affinity for these nonpolar aromatic solvents.

-

-

Low Predicted Solubility:

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These are nonpolar solvents, and the polar nature of the methoxy group and the pyridine nitrogen will likely limit solubility.

-

Water: The relatively high XlogP value indicates low aqueous solubility.

-

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

Caption: Predictive workflow for solubility based on solute and solvent properties.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust and reliable method for the quantitative determination of the solubility of 4-iodo-2-methoxy-5-methylpyridine using the equilibrium solubility method followed by gravimetric analysis. This method is chosen for its accuracy and straightforwardness.

Materials and Equipment

-

4-Iodo-2-methoxy-5-methylpyridine (high purity, >98%)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed glass vials for collecting the filtrate

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-iodo-2-methoxy-5-methylpyridine to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is ensured when undissolved solid remains at the bottom of the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking should be continuous and at a moderate speed.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe. This is a critical step to remove any suspended solid particles.

-

Dispense the filtered solution into a pre-weighed glass vial. Record the exact volume of the filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of the solute. Alternatively, a vacuum oven can be used for more sensitive compounds.

-

Continue the evaporation process until a constant weight of the dried solute is achieved. This indicates that all the solvent has been removed.

-

Allow the vial to cool to room temperature in a desiccator before weighing.

-

Weigh the vial containing the dried solute on an analytical balance.

-

Calculation of Solubility

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))

To express the solubility in other units, such as mg/mL or mol/L, the following conversions can be used:

Solubility (mg/mL) = Solubility (g/L) / 1000

Solubility (mol/L) = Solubility (g/L) / Molecular Weight of Solute ( g/mol )

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of 4-iodo-2-methoxy-5-methylpyridine in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic. However, this should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will result in higher solubility.

-

Crystalline Structure: The crystal lattice energy of the solid solute must be overcome for dissolution to occur. Different polymorphic forms of the compound may exhibit different solubilities.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While specific, experimentally-derived solubility data for 4-iodo-2-methoxy-5-methylpyridine remains to be published, a strong predictive framework can be established based on its physicochemical properties. The compound is anticipated to have good solubility in polar aprotic solvents such as dichloromethane and tetrahydrofuran, and moderate solubility in alcohols and aromatic hydrocarbons. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and accurate method for determining the solubility in any organic solvent of interest. A systematic approach to understanding and measuring the solubility of this key intermediate will undoubtedly facilitate its effective use in the synthesis of novel and important molecules.

References

- PubChem. (n.d.). 2-Iodo-5-methylpyridine.

- General principles of solubility. (n.d.). Retrieved from sources discussing "like dissolves like".

- Experimental protocols for solubility determination. (n.d.). Retrieved from sources outlining gravimetric methods.

-

PubChemLite. (n.d.). 4-iodo-2-methoxy-5-methylpyridine (C7H8INO). Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 4-iodo-2-methoxy-5-methylpyridine. Retrieved from [Link]

Sources

molecular formula C7H8INO characterization

An In-depth Technical Guide to the Characterization of C₇H₈INO Isomers

Abstract

The molecular formula C₇H₈INO represents a multitude of structural isomers, each with unique physicochemical properties and potential applications in fields ranging from medicinal chemistry to materials science. The unambiguous characterization of a specific isomer from this group is a critical task in research and development, demanding a systematic and multi-faceted analytical approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of C₇H₈INO isomer identification. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a conclusive structural narrative. This document is structured to provide not only the "how" but the "why" behind experimental choices, ensuring a robust and self-validating characterization workflow.

The Isomeric Landscape of C₇H₈INO

The formula C₇H₈INO, with a degree of unsaturation of four, strongly suggests the presence of an aromatic ring. This assumption dramatically narrows the field of possibilities but still leaves a significant number of constitutional and positional isomers.[1][2][3] Understanding these potential structures is the first step in devising a characterization strategy. The most plausible isomers are derivatives of common aromatic scaffolds.

Table 1: Plausible Aromatic Isomers of C₇H₈INO

| Class | Parent Structure | Positional Isomers (Examples) | Structure Example (para-isomer) |

| Iodobenzamides | N-Methylbenzamide | 2-iodo-, 3-iodo-, 4-iodo- | |

| Iodoacetanilides | Acetanilide | 2-iodo-, 3-iodo-, 4-iodo- | |

| Iodoaminobenzyl Alcohols | Aminobenzyl alcohol | Multiple combinations | |

| Iodomethylanilides | Formanilide | N-methyl, iodinated ring |

These classes exhibit different functional groups—amides, alcohols, secondary amines—which will produce distinct spectroscopic signatures. The primary challenge lies in differentiating positional isomers within the same class (e.g., ortho- vs. meta- vs. para-).

A Systematic Workflow for Structural Elucidation

A logical, phased approach is critical to efficiently and accurately identify an unknown C₇H₈INO isomer. The workflow should be designed to answer fundamental questions at each stage, with each result informing the next step.

Caption: A systematic workflow for the characterization of a C₇H₈INO isomer.

Pillar I: Mass Spectrometry - Confirming the Foundation

Mass spectrometry is the cornerstone of molecular characterization, providing the most direct confirmation of molecular weight and elemental composition.

Expertise & Causality: Before investing time in other techniques, it is paramount to confirm that the molecular formula is indeed C₇H₈INO. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this. It can distinguish C₇H₈INO (Calculated Exact Mass: 260.9651 Da) from other potential formulas with the same nominal mass, such as C₁₀H₁₀IN (Calculated Exact Mass: 260.9858 Da), thereby preventing fundamental errors early in the process.

The presence of iodine simplifies the isotopic pattern. Unlike chlorine or bromine which have significant M+2 isotopes, iodine is monoisotopic (¹²⁷I).[4][5] This results in a clean molecular ion (M⁺) peak without a significant M+2 satellite, immediately confirming the presence of iodine and the absence of Br or Cl.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of particulate matter.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard. Set the instrument to positive ion electrospray ionization (ESI) mode.

-

Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500. Ensure the resolution is set to >10,000.

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺ at m/z 261.9729.

-

Use the instrument software to calculate the elemental composition of the observed peak and confirm it matches C₇H₈INO within a 5 ppm mass accuracy window.

-

Analyze fragmentation patterns (MS/MS) for structural clues, such as the loss of an acetamide group or a methyl group.

-

Pillar II: Infrared Spectroscopy - Identifying the Building Blocks

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule. The information gathered here allows us to categorize the isomer and focus the subsequent NMR analysis.

Expertise & Causality: The key vibrational regions will allow for a clear differentiation between the major isomer classes. For example, a broad absorption band above 3200 cm⁻¹ is a strong indicator of an alcohol's O-H group, pointing towards an iodinated aminobenzyl alcohol. Conversely, a sharp, strong peak between 1630-1680 cm⁻¹ is characteristic of an amide carbonyl (C=O) stretch, suggesting an iodobenzamide or iodoacetanilide.[6] The absence or presence of these peaks provides a logical branching point in the identification process.

Caption: Decision tree based on key IR absorption bands.

Table 2: Key IR Stretching Frequencies for C₇H₈INO Isomers

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Significance |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) | Indicates an alcohol functional group. |

| Secondary Amide (-NH) | N-H Stretch | 3250 - 3400 (Sharp) | Indicates a secondary amide. |

| Aromatic C-H | C-H Stretch | 3000 - 3100[7][8] | Confirms the presence of an aromatic ring. |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Indicates -CH₃ or -CH₂ groups. |

| Amide C=O | C=O Stretch | 1630 - 1680 (Strong) | Indicates an amide functional group. |

| Aromatic C=C | C=C Stretch | 1450 - 1600 (Multiple bands)[9] | Confirms the aromatic ring skeleton. |

| C-I | C-I Stretch | 500 - 600[10] | Often weak and in the fingerprint region. |

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands by comparing their positions to the reference values in Table 2.

Pillar III: NMR Spectroscopy - The Definitive Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework. It is the ultimate tool for differentiating positional isomers.

Expertise & Causality: While IR can identify an amide, it cannot easily distinguish between N-(4-iodophenyl)acetamide and 4-iodo-N-methylbenzamide. NMR can. The ¹H NMR spectrum of the former will show an acetyl methyl singlet (-COCH₃) around 2.1 ppm and an N-H singlet, while the latter will show an N-methyl doublet (-NHCH₃) around 2.8 ppm (split by the N-H proton) and no acetyl singlet. Furthermore, the substitution pattern of the aromatic ring (ortho, meta, para) is revealed by the chemical shifts and, more importantly, the coupling patterns of the aromatic protons.[11] A para-substituted ring, for example, often presents as two distinct doublets (an AA'BB' system), which is a highly diagnostic pattern.[8]

Table 3: Comparative Predicted ¹H and ¹³C NMR Data for Select Isomers (in DMSO-d₆)

| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-(4-Iodophenyl)acetamide | -CH₃ | ~2.05 (singlet, 3H) | ~24.0 |

| Aromatic H | ~7.5-7.7 (2 doublets, 4H) | ~121.0, 137.5 | |

| -NH | ~10.1 (singlet, 1H) | N/A | |

| C=O | N/A | ~168.5 | |

| C-I | N/A | ~88.0 | |

| 4-Iodo-N-methylbenzamide | -CH₃ | ~2.78 (doublet, 3H) | ~26.5 |

| Aromatic H | ~7.7-7.8 (2 doublets, 4H) | ~129.0, 137.0 | |

| -NH | ~8.5 (quartet, 1H) | N/A | |

| C=O | N/A | ~166.0 | |

| C-I | N/A | ~97.0 | |

| 4-Iodobenzyl alcohol | -CH₂ | ~4.45 (singlet, 2H) | ~62.5 |

| Aromatic H | ~7.1-7.6 (2 doublets, 4H) | ~129.5, 137.0 | |

| -OH | ~5.2 (singlet, 1H) | N/A | |

| C-I | N/A | ~94.0 |

Note: These are approximate values. Actual shifts can vary based on solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good starting choice due to its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like -OH and -NH, making them more easily observable.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[11]

-

¹H NMR Acquisition: Acquire the ¹H spectrum. Standard parameters on a 400 MHz spectrometer include a 16 ppm spectral width, a 4-second acquisition time, and a 1-2 second relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time. Parameters on a 100 MHz instrument might include a 240 ppm spectral width and a 2-5 second relaxation delay.

-

Data Processing & Analysis:

-

Fourier transform the raw data (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[11]

-

Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

-

Analyze the splitting patterns (multiplicity) to deduce proton-proton connectivities.

-

Assign peaks in both ¹H and ¹³C spectra to the proposed structure. For complex cases, 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) may be required for unambiguous assignment.[12]

-

Conclusion

The characterization of a C₇H₈INO isomer is not a task for a single analytical technique, but rather a process of logical deduction built upon a foundation of complementary spectroscopic data. By following the systematic workflow presented—confirming the molecular formula with high-resolution mass spectrometry, identifying functional groups with infrared spectroscopy, and elucidating the precise atomic arrangement with nuclear magnetic resonance spectroscopy—a researcher can confidently and unambiguously determine the structure of their compound. This integrated approach ensures scientific rigor and provides the self-validating, trustworthy results required for publication, patent applications, and advancement in drug development pipelines.

References

-

Chemistry LibreTexts. (2019). 5.1: Isomers. [Link]

-

Doc Brown's Chemistry. five constitutional isomers of molecular formula C7H8O. [Link]

-

Doc Brown's Chemistry. Examples of constitutional isomers of molecular formula C7H8. [Link]

-

PubChem. 2-Iodo-N-methylbenzamide | C8H8INO | CID 615852. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

-

PubChem. N-(4-Iodophenyl)acetamide | C8H8INO | CID 12147. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

-

The Royal Society of Chemistry. Supplementary Information - General procedure for the hydration of nitriles. [Link]

-

PubChem. 4-Aminobenzyl alcohol | C7H9NO | CID 69331. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2017). Analytical Methods for Characterization of Nanomaterial Surfaces. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. five constitutional isomers of molecular formula C7H8O structural isomers structural formula skeletal formula of C7H8O 5 isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. Examples of constitutional isomers of molecular formula C7H8, structural isomers carbon chain structural constitutional isomers of C7H8 formula skeletal formula of isomers alkenes alkynes cycloalkenes cycloalkynes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodo-2-methoxy-5-methylpyridine: A Key Intermediate in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The strategic functionalization of this ring with substituents such as halogens and alkoxy groups allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.

This guide focuses on 4-Iodo-2-methoxy-5-methylpyridine , a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of targeted cancer therapeutics. Its unique arrangement of iodo, methoxy, and methyl groups offers a versatile platform for constructing complex molecular architectures. Specifically, this compound serves as a pivotal intermediate in the synthesis of the potent and selective allosteric MEK (Mitogen-activated protein kinase kinase) inhibitor, TAK-733 .[2] Understanding the synthesis, properties, and strategic application of 4-Iodo-2-methoxy-5-methylpyridine is therefore essential for researchers and scientists engaged in the development of next-generation kinase inhibitors.

Physicochemical Properties

The molecular structure and key physicochemical properties of 4-Iodo-2-methoxy-5-methylpyridine are summarized below. These properties are fundamental to its reactivity, handling, and role as a synthetic intermediate.

| Property | Value | Reference |

| Molecular Formula | C₇H₈INO | |

| Molecular Weight | 249.05 g/mol | |

| Monoisotopic Mass | 248.96506 Da | |

| Appearance | White to off-white solid (predicted) | |

| XlogP (Predicted) | 2.00322 | [3] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis of 4-Iodo-2-methoxy-5-methylpyridine: A Multi-step Approach

The synthesis of 4-Iodo-2-methoxy-5-methylpyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. While a specific protocol for this exact molecule is not extensively published in peer-reviewed literature, a robust synthetic pathway can be constructed based on established methodologies for analogous substituted pyridines, such as the one described for 2-chloro-4-iodo-5-methylpyridine.[4] The logical workflow involves the sequential introduction of the required functional groups onto a readily available starting material, 2-methoxy-5-methylpyridine.

Sources

- 1. Tak-733 | C17H15F2IN4O4 | CID 24963252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Iodo-2-methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Compound Identification

4-Iodo-2-methoxy-5-methylpyridine is a substituted pyridine derivative utilized as a building block in synthetic organic chemistry, particularly within pharmaceutical and materials science research. Its structure, incorporating a pyridine core, an iodo-substituent, and methoxy and methyl groups, dictates its reactivity and toxicological profile. While a specific, dedicated Safety Data Sheet (SDS) for this compound (CAS 1227602-73-4) is not widely available, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds.

This guide provides a detailed examination of the potential hazards, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, and essential safety protocols for handling 4-Iodo-2-methoxy-5-methylpyridine. The recommendations herein are grounded in established chemical safety principles and data from closely related iodinated and methylated pyridines to ensure a high margin of safety in a laboratory setting.

Compound Details:

-

Chemical Name: 4-Iodo-2-methoxy-5-methylpyridine

-

CAS Number: 1227602-73-4[1]

-

Molecular Formula: C₇H₈INO[1]

-

Molecular Weight: 249.05 g/mol [1]

-

Synonyms: No common synonyms are widely recognized.

Section 2: GHS Hazard Profile and Toxicological Insights

The GHS classification for 4-Iodo-2-methoxy-5-methylpyridine is inferred from consistent data reported for analogous structures like 4-Iodo-2-methoxypyridine, 2-Iodo-5-methylpyridine, and 5-Hydroxy-2-methylpyridine.[2][3][4] The pyridine ring itself can be harmful, and the addition of an iodine atom can enhance toxicity and irritation potential.

Table 1: Inferred GHS Classification | Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed.[3][4] | | Skin Corrosion/Irritation | Category 2 | | Warning | H315: Causes skin irritation.[2][3][4] | | Serious Eye Damage/Irritation | Category 2A | | Warning | H319: Causes serious eye irritation.[2][3][4] | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | | Warning | H335: May cause respiratory irritation.[2][3][4] |Toxicological Rationale:

-

Oral Toxicity (H302): Pyridine derivatives are known to be harmful if ingested. The metabolic pathways can lead to systemic toxicity.

-

Skin and Eye Irritation (H315, H319): Halogenated aromatic compounds are frequently irritants. Direct contact can cause inflammation, redness, and pain.[2] Prolonged skin contact may lead to blistering or dryness.[2]

-

Respiratory Irritation (H335): As a fine powder or aerosol, the compound can irritate the mucous membranes and upper respiratory tract upon inhalation.[2]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is mandatory. The following workflow is designed to minimize exposure risk at every stage of handling.

Experimental Workflow for Safe Handling

Caption: Standard workflow for handling 4-Iodo-2-methoxy-5-methylpyridine.

Key Protocol Steps and Rationale:

-

Engineering Controls: Always handle this compound within a properly functioning chemical fume hood.[5][6] This is the primary barrier to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for tears or holes before use. Remove and dispose of contaminated gloves immediately, followed by hand washing.[8]

-

Skin and Body Protection: A fully-buttoned laboratory coat is required to protect against skin contact.[9]

-

-

Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2]

Section 4: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][12] |